5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
CAS No. |
881841-26-5 |
|---|---|
Molecular Formula |
C9H5F3N2O |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-8-13-6(5-15)4-14(7)8/h1-5H |
InChI Key |
YYKGYBGXKOVSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide (NaOH) and provides a high yield in a short reaction time . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound often employ catalytic routes, such as copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysis. These methods are designed to be efficient and scalable, although they may involve the use of undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents such as sodium borohydride (NaBH4). The reactions are often carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- Position 5 vs.
- Halogenation : The 8-chloro substitution (CAS 1250978-93-8) introduces steric bulk, which may reduce metabolic degradation but also limit synthetic scalability .
Functional Group Modifications
Replacing the aldehyde group with other functionalities alters reactivity and application scope:
Key Findings :
- Aldehyde vs. Ester : The ester derivative (CAS 1260885-46-8) is less reactive but more stable, making it suitable for prolonged storage or oral administration .
Biological Activity
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. The unique trifluoromethyl and aldehyde substituents on the imidazo[1,2-a]pyridine core contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- CAS Number : 881841-26-5
- Molecular Weight : 216.14 g/mol
The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with cellular targets, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to effectively inhibit various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action involves disrupting bacterial cell membranes and inhibiting enzyme activity essential for bacterial survival.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results indicate that it possesses notable anticancer activity, particularly against breast cancer (MDA-MB-231), colon cancer (RKO), prostate cancer (PC-3), and liver cancer (HepG2) cells. The compound demonstrated selective toxicity towards cancer cells compared to normal cells (HEK line), suggesting a potential therapeutic window for its use in oncology .
| Cell Line | IC50 Value (μM) | Selectivity Ratio |
|---|---|---|
| MDA-MB-231 | 4.23 ± 0.25 | 11 |
| RKO | 17.89 ± 0.12 | 3 |
| PC-3 | 14.86 ± 0.25 | 4 |
| HepG2 | 4.57 ± 0.85 | 13 |
| HEK (Normal) | 50 ± 1.23 | - |
The selectivity ratios indicate that the compound is significantly more toxic to cancer cells than to normal cells, which is a desirable characteristic in anticancer drug development .
The anticancer effects are attributed to several mechanisms:
- Induction of apoptosis through ROS-mediated pathways.
- Disruption of microtubule dynamics, which is critical for cell division.
- Interaction with specific molecular targets within the cancer cells, leading to altered cellular signaling pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can influence its biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and membrane permeability.
- Aldehyde Functionality : May play a role in reactivity with biological nucleophiles, contributing to its cytotoxicity.
Comparative studies with similar compounds highlight the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-(Trifluoromethyl)imidazo[1,2-a]pyridine | Trifluoromethyl at position 8 | Lacks aldehyde group; different reactivity |
| 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Chlorine atom instead of aldehyde | Alters chemical properties significantly |
| 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Isopropyl group at position 2 | Different biological activity due to substitution pattern |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the imidazo[1,2-a]pyridine scaffold. For instance:
- Cytotoxicity Evaluation : A series of imidazo[1,5-a]pyridine-chalcone derivatives showed promising cytotoxicity against multiple cancer cell lines, corroborating the potential of imidazo-based compounds in anticancer therapy .
- Anthelmintic Activity : Compounds derived from imidazo[1,2-a]pyridine have also been investigated for their anthelmintic properties against parasites such as Haemonchus contortus, demonstrating their versatility in biological applications .
Q & A
Q. Key Variables :
- Temperature : Higher temperatures (>100°C) risk decomposition of the trifluoromethyl group.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in imidazo[1,2-a]pyridine formation .
Basic Research: How is the purity of this compound validated in synthetic workflows?
Methodological Answer:
- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates impurities. HPLC with C18 columns (97–99% purity thresholds) is standard for final product validation .
- Spectroscopic Analysis :
Advanced Research: How can researchers address regioselectivity challenges during the synthesis of trifluoromethyl-substituted imidazopyridine carbaldehydes?
Methodological Answer:
Regioselectivity issues arise from competing cyclization pathways. Strategies include:
- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro or cyano) at specific positions to steer cyclization. For example, a nitro group at C8 directs trifluoromethyl attachment to C5 .
- Metal-Catalyzed Cross-Coupling : Palladium-mediated Suzuki-Miyaura reactions install substituents pre-cyclization, reducing post-synthetic modifications. Yields improve with Pd(PPh₃)₄ and microwave-assisted heating (70–80% yield) .
- Computational Modeling : DFT calculations predict favorable transition states for regioselective pathways, guiding solvent and catalyst selection .
Advanced Research: What strategies are employed to evaluate the impact of the trifluoromethyl group on bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Analog Synthesis : Replace -CF₃ with -CH₃, -Cl, or -Br to assess hydrophobicity/electron effects. For example, -CF₃ analogs show 3–5× higher kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for -CH₃) due to enhanced binding pocket interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes (ΔG) when -CF₃ is modified. A ΔΔG of ~2 kcal/mol correlates with 10-fold activity shifts .
- Metabolic Stability Assays : LC-MS/MS tracks trifluoromethyl retention in hepatic microsomes. -CF₃ reduces oxidative metabolism by ~40% compared to -CH₃, enhancing pharmacokinetics .
Advanced Research: How is this compound utilized in therapeutic target validation?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like PI3Kγ. The trifluoromethyl group forms van der Waals contacts with hydrophobic residues (e.g., Val882), improving binding scores (ΔG = -9.2 kcal/mol) .
- In Vivo Efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) administer the compound at 10–50 mg/kg/day. Tumor volume reduction (≥50% vs. control) correlates with PI3K pathway inhibition (p-AKT downregulation) .
Q. Safety Profiling :
- hERG Assays : Patch-clamp electrophysiology confirms no cardiotoxicity (IC₅₀ > 30 µM).
- CYP Inhibition Screening : Microsomal assays show low CYP3A4/2D6 inhibition (<20% at 10 µM), reducing drug-drug interaction risks .
Advanced Research: What analytical techniques resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies often stem from assay conditions or impurity profiles. Resolution methods include:
- Dose-Response Reproducibility : Replicate IC₅₀ measurements across 3+ independent labs using standardized protocols (e.g., ATP concentration fixed at 1 mM in kinase assays) .
- Impurity Profiling : LC-HRMS identifies byproducts (e.g., oxidized aldehydes) that may inhibit off-target proteins. Purification via preparative HPLC ensures >98% purity for biological testing .
- Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to rule out false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
